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Compound of Interest

Compound Name: 2-Acetyl-6-methylpyridine

Cat. No.: B1266835 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of pyridine derivatives with

the chemical formula C8H9NO. It begins by identifying the primary isomers, focusing on

pyridinyl propanones due to their significance as intermediates in medicinal chemistry. The

guide offers a detailed exploration of their synthesis, physicochemical properties, and

applications in drug development, with a particular focus on 1-(pyridin-4-yl)propan-2-one as a

key precursor to the cardiotonic drug milrinone. This document includes structured data tables,

detailed experimental protocols, and logical diagrams to facilitate understanding and

application in a research and development setting.

Introduction and Isomer Identification
The chemical formula C8H9NO encompasses several pyridine derivative isomers. The degree

of unsaturation is calculated to be 5, with the pyridine ring accounting for 4, indicating one

degree of unsaturation in the substituent. Analysis of possible structures reveals that the most

chemically stable and relevant isomers for pharmaceutical and chemical synthesis are pyridinyl

propanones.

The primary isomers and their IUPAC names are:

1-(pyridin-2-yl)propan-1-one

1-(pyridin-3-yl)propan-1-one[1]
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1-(pyridin-4-yl)propan-1-one[2]

1-(pyridin-2-yl)propan-2-one[3][4][5]

1-(pyridin-3-yl)propan-2-one[6]

1-(pyridin-4-yl)propan-2-one[7][8]

Among these, 1-(pyridin-2-yl)propan-2-one has been identified as an antimicrobial bioactive

compound, and 1-(pyridin-4-yl)propan-2-one is a known intermediate in the synthesis of the

cardiotonic drug milrinone[7][9]. This guide will use these isomers as primary examples to

illustrate the chemical and pharmaceutical relevance of this class of compounds.

Physicochemical and Spectroscopic Data
The physicochemical properties of these isomers are critical for their application in synthesis

and drug formulation. The data for the most relevant isomers are summarized below.

Table 1: Physicochemical Properties of C8H9NO Pyridine Derivative Isomers

Property
1-(pyridin-2-
yl)propan-1-
one

1-(pyridin-3-
yl)propan-1-
one

1-(pyridin-4-
yl)propan-2-
one

1-(pyridin-2-
yl)propan-2-
one

CAS Number 25195-44-0 1570-48-5[1] 6304-16-1[8] 6302-02-9[4]

Molecular Weight 135.16 g/mol 135.17 g/mol [1] 135.17 g/mol 135.17 g/mol [9]

Physical Form Solid Liquid[1] Liquid[7] Oil[4]

Boiling Point Not specified Not specified
130-132 °C / 1.5

kPa[7]

67 °C / 0.5

mbar[4]

Melting Point Not specified Not specified 13 °C[8] Not specified

Solubility Not specified Not specified
Slightly soluble in

water[7]
Not specified

Refractive Index Not specified Not specified 1.5225[8] Not specified
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Note: Data for all isomers is not consistently available in public literature. The table reflects

available data.

Experimental Protocols: Synthesis
The synthesis of pyridinyl propanones is of significant interest for the production of

pharmaceutical intermediates. Below are generalized and specific protocols for the synthesis of

these compounds.

General Synthesis of 1-(pyridin-2-yl)propan-2-one
A common method involves the reaction of a picoline (methylpyridine) derivative with an

acylating agent.

Protocol: Synthesis of 1-(pyridin-2-yl)propan-2-one from 2-methylpyridine and acetonitrile.[4]

Reactants: 2-methylpyridine and acetonitrile.

Procedure: The synthesis is carried out using a method adapted from historical literature,

resulting in a yellow, slightly air-sensitive oil.

Purification: The product is purified by vacuum distillation.

Yield: Approximately 61%.[4]

Characterization: The product is characterized by ¹H NMR spectroscopy. The expected shifts

are δ= 2.13 (s, 3H, CH₃), 3.91 (s, 2H, CH₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-

H), 8.47 (d, 1H pyridine-H) ppm in (CD₃)₂SO.[4]

Synthesis of Propafenone Precursors (Illustrative
Example)
While not a direct synthesis of a C8H9NO pyridine derivative, the synthesis of propafenone, an

antiarrhythmic agent, involves a propanone moiety attached to a phenyl ring, illustrating a

relevant synthetic strategy. One method begins with the Friedel-Crafts reaction of 3-

phenylpropionyl chloride and phenol to produce 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2451299.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2451299.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2451299.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[10] This intermediate then undergoes further reactions to yield propafenone.[10][11] Another

approach involves an Aldol condensation.[12]

Protocol: Synthesis of 2'-hydroxy-3-phenylpropiophenone (an intermediate for Propafenone).

Step 1: Chalcone Formation: An organic solvent, an alkali, and benzaldehyde are added to

o-hydroxyacetophenone. The mixture is heated, then cooled. The resulting solid is filtered

and recrystallized to yield 2'-hydroxychalcone.

Step 2: Reduction: An organic solvent, ammonium formate, and palladium on carbon are

added to the 2'-hydroxychalcone. The mixture is heated. After the reaction is complete

(monitored by TLC), it is filtered, concentrated, and recrystallized to yield 2'-hydroxy-3-

phenylpropiophenone.

Applications in Drug Development and Signaling
Pathways
Pyridinyl propanones are valuable building blocks in medicinal chemistry. Their utility is

exemplified by their role as precursors to complex pharmaceutical agents.

1-(pyridin-4-yl)propan-2-one in the Synthesis of
Milrinone
1-(pyridin-4-yl)propan-2-one is a key intermediate in the synthesis of Milrinone, a

phosphodiesterase 3 (PDE3) inhibitor used as a cardiotonic agent.[7] The synthesis pathway

highlights the importance of this C8H9NO isomer.

1-(pyridin-4-yl)propan-2-one Dicarbonyl Intermediate

 Condensation 
 w/ diethyl oxalate Milrinone

 Cyclization 
 w/ cyanoacetamide 

Click to download full resolution via product page

Caption: Synthetic pathway from 1-(pyridin-4-yl)propan-2-one to Milrinone.

Biological Activity and Signaling
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Milrinone, derived from the C8H9NO scaffold, exerts its therapeutic effect by inhibiting PDE3.

This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in

positive inotropic effects and vasodilation.
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Caption: Mechanism of action of Milrinone via PDE3 inhibition.

Conclusion
The C8H9NO pyridine derivatives, particularly the pyridinyl propanone isomers, represent a

class of compounds with significant utility in synthetic and medicinal chemistry. Their role as

key intermediates in the synthesis of drugs like Milrinone underscores their importance to the

pharmaceutical industry. The synthetic protocols and mechanistic pathways detailed in this

guide provide a foundational understanding for researchers and drug development

professionals working with these versatile chemical scaffolds. Further research into the

biological activities of other isomers may reveal new therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A-Technical-Guide-to-Pyridinyl-Ketones-of-the-Formula-
C8H9NO]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266835#iupac-name-for-c8h9no-pyridine-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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